Product packaging for 5H-Pyrrolo[3,4-D]pyrimidine(Cat. No.:CAS No. 671-23-8)

5H-Pyrrolo[3,4-D]pyrimidine

Cat. No.: B11924032
CAS No.: 671-23-8
M. Wt: 119.12 g/mol
InChI Key: SAHJOSKPGKTZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Pyrrolopyrimidine Ring System in Chemical Sciences

The pyrrolopyrimidine scaffold is a prominent class of nitrogen-containing heterocyclic compounds that are of considerable interest in medicinal chemistry and drug design. researchgate.net These structures are recognized as "privileged scaffolds" because their derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.gov The fusion of a pyrrole (B145914) ring with a pyrimidine (B1678525) ring creates a structure that is bioisosteric with purines, the fundamental components of nucleic acids. researchgate.net This similarity allows pyrrolopyrimidine derivatives to interact with a broad spectrum of biological targets, such as protein kinases, making them valuable as potential therapeutic agents. nih.govresearchgate.net

The versatility of the pyrrolopyrimidine system allows for chemical modifications at various positions, enabling the synthesis of diverse compound libraries for drug discovery. nih.gov Several drugs containing the pyrrolopyrimidine nucleus have received FDA approval for the treatment of various diseases, underscoring the clinical importance of this heterocyclic system. researchgate.netnih.gov For instance, derivatives have been developed as kinase inhibitors for cancer therapy, highlighting their role in targeted treatments. The combined pharmacological profile of the fused pyrrole and pyrimidine rings is often more potent and diverse than that of the individual rings. researchgate.net

Biological Activities of Pyrrolopyrimidine Derivatives
Anticancer nih.gov
Anti-inflammatory nih.gov
Antiviral nih.gov
Antimicrobial nih.gov
Kinase Inhibition nih.govacs.org
Antiparasitic acs.org

Historical Perspectives and Evolution of Research on Pyrrolo[3,4-D]pyrimidine

Research into the pyrrolo[3,4-d]pyrimidine series is relatively recent compared to its isomers. Early investigations into fused pyrimidine systems began as far back as 1776 with the isolation of uric acid. derpharmachemica.com However, the specific pyrrolo[3,4-d]pyrimidine scaffold appears to have received no documented attention until a 1959 study. sci-hub.se This initial research was spurred by the success of other purine (B94841) and pyrimidine analogues, such as 6-mercaptopurine (B1684380) and 5-fluorouracil, as effective antimetabolites in cancer therapy. sci-hub.se

The first synthesis of compounds in the 5H-pyrrolo[3,4-d]pyrimidine series was approached with the goal of creating novel purine analogues. sci-hub.se Researchers noted that the pyrrolidone carbonyl group in the newly synthesized structures was attached to the 4-position of the pyrimidine ring, a position analogous to the carboxyl group in orotic acid, a known precursor in pyrimidine biosynthesis. This structural feature suggested that these compounds could have interesting antimetabolite properties. sci-hub.se

Since these initial reports, research has evolved to include the development of more efficient and practical synthetic routes. For example, an expeditious synthesis of pyrrolo[3,4-d]pyrimidine-2,4-dione starting from uracil (B121893) has been developed, with the key step involving the construction of the pyrrole ring using tosylmethylisocyanide (TosMIC). researchgate.net This demonstrates a continued interest in creating derivatives of this scaffold for potential pharmacological applications, including as kinase inhibitors and cytotoxic agents against cancer cell lines.

Distinction and Interrelation with Pyrrolopyrimidine Isomers (e.g., Pyrrolo[2,3-d]pyrimidine, Pyrrolo[3,2-d]pyrimidine)

The pyrrolopyrimidine family consists of four main structural isomers, differentiated by the position of the nitrogen atom in the five-membered pyrrole ring and the fusion pattern with the six-membered pyrimidine ring. nih.govacs.orgingentaconnect.com The most studied isomers, alongside this compound, are 7H-pyrrolo[2,3-d]pyrimidine and 5H-pyrrolo[3,2-d]pyrimidine. nih.govacs.org

These isomers share a common bioisosteric relationship with purines but have distinct electronic and steric properties, which leads to different biological activities and interactions with protein targets. researchgate.netnih.gov

Pyrrolo[2,3-d]pyrimidines (7-Deazapurines): These are perhaps the most extensively studied isomers. researchgate.net They are direct analogues of adenine (B156593) and other purines where the nitrogen at position 7 of the purine ring is replaced by a carbon atom. researchgate.netmdpi.com This change significantly alters the hydrogen-bonding capabilities and electronic distribution of the molecule. Derivatives of this scaffold have been developed as potent inhibitors of various enzymes and have shown significant anticancer and antiviral activities. researchgate.netresearchgate.net

Pyrrolo[3,2-d]pyrimidines (9-Deazapurines): In this isomer, the nitrogen at position 9 of the purine ring is replaced by a carbon. nih.govdrugbank.com Like the other isomers, these 9-deazapurines are electronically and sterically similar to natural purines and have been investigated for a range of biological activities, including as antiproliferative agents and inhibitors of enzymes like purine nucleoside phosphorylase (PNP). nih.gov

Isomer Name Common Name Key Structural Feature Reference
7H-Pyrrolo[2,3-d]pyrimidine7-DeazapurineN7 of purine replaced by CH mdpi.com
5H-Pyrrolo[3,2-d]pyrimidine9-DeazapurineN9 of purine replaced by CH drugbank.com
This compound-Fused at pyrimidine C4-C5 and pyrrole N-C2 sci-hub.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3 B11924032 5H-Pyrrolo[3,4-D]pyrimidine CAS No. 671-23-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

671-23-8

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

5H-pyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h2-4H,1H2

InChI Key

SAHJOSKPGKTZTC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CN=C2C=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5h Pyrrolo 3,4 D Pyrimidine and Its Derivatives

Strategic Approaches for the Construction of the 5H-Pyrrolo[3,4-d]pyrimidine Scaffold

The formation of the bicyclic this compound system can be achieved through various synthetic routes, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable molecular diversity.

Cyclization Reactions for Ring System Formation

Cyclization reactions represent a fundamental approach to constructing the this compound scaffold. smolecule.com A common strategy involves the initial formation of a substituted pyrimidine (B1678525) ring, followed by the annulation of the pyrrole (B145914) ring. For instance, 2,3-dioxopyrrolidines bearing functional groups at the 4-position serve as key starting materials. sci-hub.se The reaction of these precursors with reagents like guanidine (B92328) can lead to the formation of the pyrimidine ring, although modifications to standard procedures are often necessary to achieve satisfactory yields. sci-hub.se

Another approach involves the cyclocondensation of appropriately substituted pyrimidine precursors with reagents that provide the necessary atoms for the pyrrole ring. This can include reactions with propargylamines or acrylate (B77674) derivatives. vulcanchem.com The specific substitution pattern on the pyrimidine precursor and the choice of the cyclizing partner are crucial in directing the regiochemistry of the final fused ring system.

A notable example is the synthesis of 4-trifluoromethyl substituted 3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione scaffolds through a one-step cyclocondensation of 2-(2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid derivatives. This transformation proceeds via an in situ generated acyl azide (B81097), which undergoes a Curtius rearrangement. nuph.edu.ua

Starting MaterialReagent(s)ProductReference
4-Carbethoxy-2,3-dioxopyrrolidinesGuanidine, Sodium Ethoxide2-Amino-4-hydroxyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-ones sci-hub.se
2-(2-Oxo-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid derivativesDiphenylphosphoryl azide4-Trifluoromethyl substituted 3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione nuph.edu.ua

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like 5H-pyrrolo[3,4-d]pyrimidines from simple starting materials in a single synthetic operation. mdpi.comjchemrev.com These reactions often proceed with high yields and can be designed to generate a diverse library of compounds by varying the individual components.

While specific examples focusing solely on the this compound scaffold are less prevalent in the provided search results compared to its isomers like pyrrolo[2,3-d]pyrimidines, the principles of MCRs are broadly applicable. scielo.org.mxbeilstein-journals.orgresearchgate.net For instance, a three-component reaction could theoretically involve a suitable pyrimidine precursor, an aldehyde, and a source of the pyrrole ring's remaining atoms. The development of novel MCRs for the direct synthesis of the this compound core remains an active area of research.

Tandem Staudinger/Aza-Wittig Reaction Pathways

The tandem Staudinger/aza-Wittig reaction provides a powerful and elegant method for the construction of the pyrrole ring fused to a pyrimidine core. ficp.ac.rudntb.gov.ua This sequence typically involves the reaction of an azide with a phosphine (B1218219) to form an iminophosphorane (the Staudinger reaction), which then undergoes an intramolecular cyclization with a suitably positioned carbonyl group (the aza-Wittig reaction) to form the heterocyclic ring. researchgate.netthieme-connect.com

A specific application of this methodology is the synthesis of the pyrrolo[3,4-d]pyrimidine system starting from 5-acyl-4-azidomethyl-3,4-dihydropyrimidin-2(1H)-ones. ficp.ac.rudntb.gov.ua This approach demonstrates the utility of the tandem reaction in creating the fused bicyclic structure. The intramolecular nature of the aza-Wittig cyclization ensures high regioselectivity in the formation of the pyrrole ring.

Another related strategy involves the reaction of iminophosphorane derivatives with isocyanates. For example, new pyrrolo[3,4-d]pyrimidine thiono derivatives have been synthesized from the aza-Wittig reaction of an iminophosphorane with phenylisocyanates. researchgate.net

PrecursorKey ReactionProductReference
5-Acyl-4-azidomethyl-3,4-dihydropyrimidin-2(1H)-onesTandem Staudinger/aza-WittigPyrrolo[3,4-d]pyrimidine system ficp.ac.rudntb.gov.ua
IminophosphoraneAza-Wittig with phenylisocyanatesPyrrolo[3,4-d]pyrimidine thiono derivatives researchgate.net

Catalytic Synthesis Methodologies

Catalytic methods, including the use of transition metals and organocatalysts, play a crucial role in the efficient synthesis of heterocyclic compounds. While the provided information does not detail β-cyclodextrin catalysis for this specific scaffold, palladium-catalyzed reactions are highly relevant.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are instrumental in creating key precursors for subsequent cyclization to form the pyrrolo[3,4-d]pyrimidine core. beilstein-journals.org Although the example provided focuses on the pyrrolo[3,2-d]pyrimidine isomer, the principle of using palladium catalysis to introduce functionalities that can then participate in ring-forming reactions is a widely applicable strategy in heterocyclic synthesis. For instance, a palladium-catalyzed coupling could be used to introduce an alkyne or an alkene substituent onto a pyrimidine ring, which could then undergo an intramolecular cyclization to form the fused pyrrole ring.

Derivatization and Functionalization Strategies of the this compound Core

Once the this compound scaffold is constructed, further derivatization and functionalization are often necessary to explore the structure-activity relationships of these compounds. sci-hub.se

Substituent Introduction at Specific Positions

The introduction of various substituents at specific positions of the this compound core is a key strategy for modulating its chemical and biological properties. The reactivity of the different positions on the bicyclic system allows for selective modifications.

For example, the presence of chloro substituents on the pyrimidine ring, as in tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, provides reactive sites for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 2- and 4-positions.

Furthermore, the nitrogen atoms within the pyrrole and pyrimidine rings can be targeted for substitution. For instance, N-alkylation or N-arylation can be achieved under appropriate conditions, leading to a diverse set of derivatives. The specific reaction conditions and the nature of the starting material will dictate the regioselectivity of these substitution reactions.

Parent CompoundReaction TypePosition(s) of SubstitutionReference
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylateNucleophilic substitution2- and 4-positions
This compoundN-alkylation/N-arylationNitrogen atoms

Regioselective Modifications and Their Control

The functionalization of the this compound core at specific positions is crucial for developing new derivatives with desired properties. Control over regioselectivity is a key challenge and a significant area of research.

The chlorine atom at the 2-position of 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is a versatile handle for introducing various substituents. This position is susceptible to nucleophilic substitution, allowing for the introduction of amines or thiols under appropriate conditions.

For the related pyrazolo[3,4-d]pyrimidine system, which shares structural similarities, regioselective synthesis has been achieved through several methods. One such method involves the use of acetamidine (B91507) hydrochloride to synthesize the 6-methyl-4-amino-pyrazolo[3,4-d]pyrimidine base, followed by regioselective glycosylation to produce carbocyclic nucleosides. nih.gov Theoretical investigations, including MM-based energy optimizations and QM-based transition state searches, have been used to understand and predict the regioselectivity of these reactions, with experimental validation through NOE and UV spectroscopy. nih.gov

In the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a tunable regioselective approach has been developed using an aza-Wittig cyclization and a Dimroth-type rearrangement. researchgate.net This allows for the selective formation of different isomers. Furthermore, nucleobase anion glycosylation of pyrazolo[3,4-d]pyrimidines, while stereoselective, can lead to a mixture of N-1 and N-2 regioisomers, highlighting the challenges in controlling regioselectivity at the nitrogen atoms of the pyrazole (B372694) ring. tandfonline.com

Sustainable and Environmentally Benign Synthetic Protocols

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of heterocyclic compounds, including pyrrolo[3,4-d]pyrimidines and their analogs.

One-pot, multi-component reactions (MCRs) are a cornerstone of green chemistry as they often involve simpler procedures, shorter reaction times, and higher atom economy. A green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, a related isomer, has been achieved through a one-pot three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This reaction is catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol (B145695) at a mild temperature of 50 °C, offering high yields (73-95%) and an easy work-up. scielo.org.mx

The use of environmentally benign solvents and catalysts is another key aspect of sustainable synthesis. For instance, water has been used as an eco-friendly reaction medium for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, promoted by β-cyclodextrin as a reusable catalyst. rsc.org This biomimetic catalysis approach offers mild reaction conditions and good yields. rsc.org

In the synthesis of dihydrochromeno[4,3-d]pyrrolo[3,4-b]pyridines, a base-mediated cascade reaction has been developed that utilizes an environmentally friendly solvent and allows for product purification through simple washing with ethanol, a technique known as Group-Assisted-Purification (GAP) chemistry. rsc.org

For the synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives, a catalyst-free, one-pot reaction of 5-aminopyrazoles, DMF-DMA (or TMOF), and N-arylmaleimides in xylene has been reported. researchgate.net This protocol is advantageous due to its milder reaction conditions, easier work-up, and shorter reaction times. researchgate.net Microwave-assisted synthesis has also emerged as a sustainable technique, accelerating reactions and often eliminating the need for chromatographic purification. rsc.org

Challenges and Innovative Solutions in Pyrrolo[3,4-D]pyrimidine Synthesis

The synthesis of pyrrolo[3,4-d]pyrimidines and their derivatives is not without its challenges. These include controlling regioselectivity, achieving high yields, and developing efficient multi-step syntheses.

A significant challenge lies in the selective functionalization of the fused ring system. For the related pyrrolo[3,2-d]pyrimidine scaffold, an efficient solution-phase synthesis was developed to create 4,5,7-trisubstituted derivatives. nih.gov This multi-step process involved a sequence of reactions including SNAr substitution, cross-coupling, and a one-pot reduction/reductive amination, demonstrating a robust route to complex derivatives with good yields and broad substrate scope. nih.gov

The synthesis of carbocyclic nucleoside analogs of pyrazolo[3,4-d]pyrimidines also presents difficulties, particularly in the preparation of the modified base and the carbocyclic sugar intermediates. nih.gov Innovative solutions involve the use of specific reagents like acetamidine hydrochloride for the base synthesis and careful control of reaction conditions to achieve the desired regioselectivity. nih.gov

Furthermore, the synthesis of certain derivatives can be complex. For instance, the preparation of PARP inhibitors containing a 4-trifluoromethyl substituted 3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold was achieved through a practical one-step cyclocondensation involving a Curtius rearrangement of an in situ formed acyl azide. nuph.edu.ua This innovative approach provided a direct route to these complex and biologically active molecules. nuph.edu.ua

Advanced Spectroscopic and Analytical Characterization of 5h Pyrrolo 3,4 D Pyrimidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 5H-pyrrolo[3,4-d]pyrimidine systems.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental techniques for the structural verification of this compound derivatives. The chemical shifts (δ) of protons and carbons are indicative of their local electronic environment, which is influenced by the heterocyclic core and any attached functional groups.

For instance, in derivatives of this compound, the protons on the pyrrole (B145914) and pyrimidine (B1678525) rings exhibit characteristic signals. The NH proton of the pyrrole moiety typically appears as a singlet in the ¹H NMR spectrum, with its chemical shift varying depending on the solvent and substitution pattern. scielo.org.mx Methylene (B1212753) protons at position 5 of the ring system also show distinct signals. sci-hub.se In a study of 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, the pyrrolidine (B122466) protons were observed as a multiplet between δ 3.80–4.10 ppm. vulcanchem.com

Substituents on the this compound core significantly influence the NMR spectra. For example, the introduction of an ethyl group at the 2-position of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine resulted in a triplet at δ 1.35 ppm for the methyl protons and a quartet at δ 2.65 ppm for the methylene protons. vulcanchem.com Similarly, for N,N-diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine, the diethylamine (B46881) groups showed signals around δ 1.1 ppm for the methyl protons and δ 3.3 ppm for the methylene protons. vulcanchem.com

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine1.35 (t, 3H, CH₃), 2.65 (q, 2H, CH₂), 3.80–4.10 (m, pyrrolidine H)Not specified vulcanchem.com
6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one2.44 (s, 3H, CH₃), 7.74 (s, 1H, pyrazole (B372694) CH), 8.39 (d, 1H, aro. CH), 8.74 (d, 1H, aro. CH), 8.95 (s, 1H, aro. CH), 12.3 (s, 1H, NH)20.88 (CH₃), 108.28 (C-3a), 120.58 (C-3'), 124.46 (C-6'), 128.31 (C-5'), 137.6 (C-1'), 142.07 (C-3), 142.86 (C-7a), 142.95 (C-2'), 146.22 (C-4'), 154.58 (C-6), 160.93 (C=O) nih.gov
N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine~1.1 (CH₃), ~3.3 (CH₂)Not specified vulcanchem.com

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to gain deeper insights into the spatial relationships between atoms within the this compound framework. NOESY experiments are particularly useful for determining the three-dimensional structure of these molecules in solution by identifying protons that are close to each other in space.

Proton (1H) and Carbon-13 (13C) NMR Analysis

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound derivatives, as well as for elucidating their fragmentation pathways upon ionization.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure.

For some pyrazolo[3,4-d]pyrimidine derivatives, the molecular ion peak is observed, and the fragmentation pathways can be complex with no single dominant pattern. orientjchem.org In other cases, such as with certain pyrimidinethiones, the molecular ion peak can be the base peak, indicating the stability of the compound. sapub.org The fragmentation of these compounds often involves the successive loss of small functional groups followed by the decomposition of the heterocyclic rings. sapub.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This is a powerful tool for confirming the identity of newly synthesized this compound derivatives.

For example, the HRMS of 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine showed a molecular ion peak at m/z 149.0954 [M+H]⁺, which is consistent with its molecular formula. vulcanchem.com Similarly, HRMS has been used to confirm the structures of various other pyrrolo[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine (B3350098) derivatives. rsc.orgnih.gov

Interactive Table: HRMS Data for Selected Pyrrolopyrimidine Derivatives

CompoundCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineNot specified149.0954 vulcanchem.com
4-Methyl-9H-pyrido[2′,3′:4,5]pyrrolo[2,3-d]pyrimidine186.0774186.0774 acs.org
2-(6-Methyl-2-(methylthio)pyrido[3,4-d]pyrimidin-8-yl)-7-oxa-2-azaspiro[3.5]nonane317.1431317.1422 nih.gov

Understanding the fragmentation pathways of this compound derivatives in the mass spectrometer is crucial for structural confirmation and for distinguishing between isomers. The fragmentation patterns are influenced by the nature and position of substituents on the heterocyclic core.

Studies on related pyrimidine derivatives have shown that fragmentation can be initiated by the loss of side-chain functional groups, followed by the cleavage of the pyrimidine ring itself. sapub.org For instance, in the mass spectral analysis of some pyrimidinethiones, characteristic fragments were formed by the loss of simple functional groups, followed by the decomposition of the heterocyclic rings attached to the pyrimidine core. sapub.org The stability of the pyrimidine ring can influence the fragmentation process, with some studies indicating it is more stable than attached thiazole (B1198619) rings. sapub.org

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) experiments, often coupled with deuterium (B1214612) labeling, are powerful techniques for investigating these fragmentation pathways in detail. nih.gov Such studies on related 2-methoxypyrimidine (B189612) derivatives have revealed competitive fragmentation pathways that are significantly influenced by the substituents on the pyrimidine ring. nih.gov

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, IR spectroscopy provides key information about the presence of characteristic bonds and functional moieties.

The analysis of various pyrrolo[3,4-d]pyrimidine analogues reveals distinct absorption bands corresponding to specific vibrational modes. For instance, in derivatives of the related 1H-pyrazolo[3,4-d]pyrimidine system, stretching bands for aliphatic C-H groups are typically observed in the range of 2950–2980 cm⁻¹. nih.gov The presence of N-H bonds, a characteristic feature of the pyrrole and pyrimidine rings, gives rise to distinct stretching vibrations. For example, in certain pyrazolo[3,4-d]pyrimidine derivatives, N-H stretching bands have been identified at 3444, 3352, and 3190 cm⁻¹. nih.gov

Furthermore, carbonyl (C=O) groups, which can be present as substituents, show strong absorption bands. In a series of pyrrolo[2,3-d]pyrimidine derivatives, characteristic carbonyl absorption bands were observed in the regions of 1671-1703 cm⁻¹, 1634-1689 cm⁻¹, and 1549-1589 cm⁻¹. scielo.org.mx For thiono derivatives, where a sulfur atom replaces an oxygen, a C=S absorption band has been noted around 1248 cm⁻¹. rsc.org The skeletal vibrations of the fused aromatic rings also produce characteristic signals in the fingerprint region of the IR spectrum.

The following table summarizes representative IR absorption bands for functional groups found in various pyrrolo[3,4-d]pyrimidine and related heterocyclic systems.

Functional GroupAbsorption Band (cm⁻¹)Compound Class Reference
C-H (aliphatic)2950 - 29801H-Pyrazolo[3,4-d]pyrimidine derivatives nih.gov
N-H3190, 3352, 34441H-Pyrazolo[3,4-d]pyrimidine derivatives nih.gov
C=O1549 - 1703Pyrrolo[2,3-d]pyrimidine derivatives scielo.org.mx
C=S1248Spiro pyrrolo[3,4-d]pyrimidine derivatives rsc.org

These data illustrate the utility of IR spectroscopy in confirming the successful synthesis and functionalization of the this compound core structure.

X-ray Diffraction Studies for Crystalline Structures

For derivatives of the pyrrolo[3,4-d]pyrimidine family, single-crystal X-ray diffraction studies have been instrumental in elucidating their solid-state structures. For example, a detailed crystallographic analysis of a substituted pyrazolo[3,4-d]pyrimidine derivative revealed a monoclinic crystal system with the space group P2₁. google.com The precise lattice constants and the volume of the unit cell were also determined, providing a complete picture of the crystal packing. google.com

In other studies, X-ray diffraction has shown that the fused pyrazolopyrimidine ring system is often slightly non-planar. mdpi.com The dihedral angle between the constituent pyrazole and pyrimidine rings can vary depending on the substituents and the packing forces within the crystal. mdpi.com This structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties and biological activity of the compounds.

The table below presents crystallographic data for a representative pyrazolo[3,4-d]pyrimidine derivative, illustrating the level of detail obtained from X-ray diffraction analysis.

Crystallographic ParameterValue
Crystal SystemMonoclinic google.com
Space GroupP2₁ google.com
a (Å)11.5696 google.com
b (Å)7.47792 google.com
c (Å)14.6722 google.com
β (°)100.674 google.com
Volume (ų)1247.43 google.com

This detailed structural knowledge, derived from X-ray diffraction, is essential for computational studies, such as molecular docking, which aim to predict the binding of these molecules to biological targets.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method serves as a crucial final check to verify the purity and empirical formula of a newly synthesized compound.

In the synthesis of novel this compound derivatives, elemental analysis is routinely performed. The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct composition of the target molecule.

For example, in the synthesis of various pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives, researchers have consistently reported that the results of elemental analysis were within ±0.4% of the theoretical values, confirming the successful synthesis of the desired structures. scielo.org.mxsioc-journal.cn

The following table provides an example of elemental analysis data for a synthesized pyrrolo[2,3-d]pyrimidine derivative, demonstrating the comparison between calculated and experimentally found values.

ElementCalculated (%)Found (%)
Carbon (C)54.4054.49
Hydrogen (H)3.803.71
Nitrogen (N)17.6217.70
(Data for 6-(Methylphenyl)-5-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione) scielo.org.mx

This verification step is critical in the characterization process, ensuring that the material being studied has the correct atomic composition, which is a prerequisite for the reliability of all other structural and biological data.

Computational Chemistry and Molecular Modeling of 5h Pyrrolo 3,4 D Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and reactivity of molecules. For derivatives of the 5H-pyrrolo[3,4-d]pyrimidine core, these methods provide a foundational understanding of their chemical behavior.

Electronic Structure Analysis

Studies on related spiro pyrrolo[3,4-d]pyrimidine derivatives have utilized computational tools to estimate energies, which are crucial for theoretical investigations. acs.org While detailed public analyses of the electronic structure (such as HOMO-LUMO gaps or molecular electrostatic potential maps) for the parent this compound are not extensively detailed in the selected literature, the application of these methods to its derivatives is acknowledged as a key step in their design process. acs.org

Reactivity Predictions

The estimation of molecular energies and the analysis of electronic properties are directly linked to predicting the chemical reactivity of the scaffold. acs.org Such computational approaches help identify which structural modifications are necessary to achieve desired biological efficacy in a cost-effective and efficient manner. acs.org For instance, understanding the electron distribution helps in predicting sites susceptible to metabolic transformation or key interactions with a biological target.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. This method has been successfully applied to understand how this compound derivatives interact with various biological targets.

Analysis of Binding Modes and Interaction Energies

Molecular docking studies have been performed on derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, identifying them as a new class of inhibitors for Ataxia telangiectasia and Rad3-related (ATR) kinase. nih.gov Similarly, novel spiro pyrrolo[3,4-d]pyrimidine derivatives have been docked against cyclooxygenase enzymes (COX-1 and COX-2) to rationalize their anti-inflammatory activity. acs.org These simulations reveal the specific binding modes, including the formation of hydrogen bonds and hydrophobic interactions, that are critical for their inhibitory function. The binding affinity, often represented as a docking score, helps in ranking compounds and prioritizing them for synthesis and further testing.

Identification of Key Residues in Binding Pockets

A crucial outcome of docking simulations is the identification of specific amino acid residues within the protein's active site that form key interactions with the ligand. For spiro pyrrolo[3,4-d]pyrimidine derivatives targeting COX enzymes, these studies help elucidate why certain compounds are more potent or selective. acs.org While the specific residues for ATR kinase were not detailed in the available abstracts, the structure-based design approach implies that such interactions were central to the discovery of potent inhibitors like compound 5g , which exhibited an IC50 value of 0.007 μM against the kinase. nih.gov

Interactive Table: Molecular Docking of this compound Derivatives

Compound Class Target Protein Key Findings Reference
6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives Ataxia telangiectasia and Rad3-related (ATR) kinase Discovery of a new class of ATR inhibitors through structure-based drug design. Compound 5g showed high potency (IC50 = 0.007 μM). nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability

Molecular dynamics simulations offer a more dynamic picture of the ligand-target complex, providing insights into its stability and the conformational behavior of both the ligand and the protein over time. While the literature points to the use of MD simulations for related heterocyclic cores to study the stability and binding strength of protein-compound complexes, detailed MD simulation studies focusing specifically on the conformational landscapes and stability of this compound derivatives were not found in the provided search results. The application of MD is suggested for derivatives such as 2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine to model complex biological interactions like lipid bilayer penetration. acs.org

Tautomeric Forms and Isomerization Pathways

Tautomerism, the chemical equilibrium between two or more interconverting constitutional isomers, is a critical consideration for heterocyclic systems like this compound. The specific tautomeric forms present can significantly influence the molecule's physicochemical properties, receptor-binding interactions, and metabolic stability. The pyrrolopyrimidine nucleus, an analog of purine (B94841), features multiple nitrogen atoms that can act as proton donors or acceptors, leading to various possible tautomers.

For the parent this compound, several tautomeric forms are conceivable due to the migration of a proton. The hydrogen atom can reside on the pyrrole (B145914) nitrogen (N5) or shift to one of the pyrimidine (B1678525) nitrogens (N1 or N3). This results in different isomers, such as the 5H, 1H-, and 3H-tautomers. The relative stability of these forms is dictated by factors like aromaticity, intramolecular interactions, and the influence of the surrounding medium. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the energetics of these tautomeric systems. jchemrev.com By calculating the total energies, relative energies (ΔE), and relative Gibbs free energies of the different tautomers, researchers can predict their relative populations at equilibrium. jchemrev.com These calculations can be performed in the gas phase or with the inclusion of solvent effects using models like the Polarizable Continuum Model (PCM) to better simulate physiological conditions. researchgate.net

Studies on analogous fused pyrimidine systems provide a framework for understanding these dynamics. For instance, computational investigations on pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines have utilized DFT and other quantum chemical levels (like HF, MP2) to determine the most stable tautomeric forms. jchemrev.comresearchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311+G**) is crucial for obtaining accurate energy predictions. jchemrev.com Furthermore, these computational models can map the potential energy surface for the isomerization process, identifying the transition states and calculating the energy barriers for interconversion between tautomers. This information is vital for understanding the kinetics of tautomerization.

While specific experimental or extensive computational studies on the tautomerism of the unsubstituted this compound are not widely documented, the principles derived from studies of its derivatives and related heterocyclic systems strongly suggest that a dynamic equilibrium between its various prototropic tautomers exists and can be thoroughly investigated using modern computational techniques.

Structure Activity Relationship Sar and Rational Design Principles for 5h Pyrrolo 3,4 D Pyrimidine Derivatives

Correlation of Structural Modifications with Biological Activities

The biological activity of 5H-pyrrolo[3,4-d]pyrimidine derivatives can be finely tuned by strategic modifications at various positions of the bicyclic core. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with target proteins. rsc.org

For instance, in the context of anticancer agents, substitutions on the pyrimidine (B1678525) and pyrrole (B145914) rings are critical. Studies on pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold, have shown that introducing an aniline (B41778) moiety at the 4-position of the pyrimidine ring can enhance anticancer activity, whereas aliphatic amines at the same position are detrimental. nih.gov Furthermore, the nature of the substituent on the aniline ring plays a crucial role. For example, in a series of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, the presence of a 4-chloro-3-(trifluoromethyl)phenylurea group led to a potent multikinase inhibitor. acs.org

In the development of Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors, modifications on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core were explored. The introduction of an ethyl group at the 2-position was found to balance steric bulk and lipophilicity, enhancing binding to the hydrophobic pocket of the kinase. vulcanchem.com

The table below summarizes key SAR findings for pyrrolo[3,4-d]pyrimidine and related scaffolds:

Scaffold PositionModificationEffect on Biological ActivityTarget/Assay
Pyrimidine Ring (Position 4) Aniline moietyEnhanced anticancer activityEGFR
Pyrimidine Ring (Position 4) Aliphatic aminesDecreased anticancer activityEGFR
Pyrrole/Pyrazole (B372694) Ring (N1) Phenyl groupBulky phenyl group can hinder cyclizationSynthesis
Pyrrolo Ring (N5) Sulfonamide substituentsDecreased toxicity without adversely affecting activityAntiproliferative
General HalogenationCan enhance potency and selectivityVarious Kinases

Identification of Privileged Scaffold Features for Target Interactions

The this compound core is considered a "privileged scaffold" due to its inherent ability to interact with the ATP-binding site of kinases. nih.govnih.gov This is primarily attributed to its structural resemblance to adenine (B156593), the purine (B94841) base in ATP. nih.govresearchgate.net

Key features of the scaffold that contribute to its binding affinity include:

Hydrogen Bonding: The nitrogen atoms within the bicyclic system act as hydrogen bond donors and acceptors, mimicking the hydrogen bonding interactions of adenine with the hinge region of the kinase domain. nih.govvulcanchem.com For example, in docking studies with EGFR, the 1H-pyrazolo[3,4-d]pyrimidine moiety was shown to form a crucial hydrogen bond with Met793 in the adenine pocket. nih.gov

Planar Structure: The planar nature of the fused ring system facilitates π-π stacking interactions with aromatic amino acid residues in the active site of enzymes. vulcanchem.com

Versatility for Substitution: The scaffold allows for substitutions at multiple positions, enabling the introduction of various functional groups to occupy different pockets within the ATP-binding site, such as hydrophobic regions. rsc.orgnih.gov This adaptability is crucial for achieving both potency and selectivity.

Strategies for Enhancing Potency and Selectivity

Several strategies are employed to enhance the potency and selectivity of this compound derivatives:

Structure-Based Drug Design: Utilizing X-ray crystal structures of target proteins, medicinal chemists can design derivatives that fit optimally into the active site. This approach allows for the rational introduction of substituents to maximize favorable interactions and minimize steric clashes. researchgate.net For instance, the design of pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar Spindle Kinase 1 (MPS1) was guided by a structure-based hybridization strategy. acs.org

Introduction of Halogens: The incorporation of halogen atoms, such as fluorine or chlorine, can significantly impact a compound's electronic properties and binding affinity. tandfonline.comnih.gov This can lead to enhanced potency and selectivity. For example, fluorinated pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities.

Targeting Specific Pockets: By adding specific functional groups, derivatives can be designed to interact with unique sub-pockets within the kinase active site, thereby increasing selectivity for the target kinase over others. For example, an ethyl group can be introduced to optimally engage with a hydrophobic pocket. vulcanchem.com

Bioisosteric Replacements and Their Impact on SAR (e.g., purine mimicry)

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of rational drug design. The this compound scaffold is a classic bioisostere of purine. tandfonline.comrsc.org This mimicry is fundamental to its mechanism of action as a kinase inhibitor, as it allows the scaffold to occupy the adenine binding region of the ATP-binding site. nih.govrsc.org

The replacement of the purine core with the this compound scaffold can lead to several advantages:

Altered Physicochemical Properties: This substitution can modify the compound's solubility, lipophilicity, and metabolic stability. For example, the pyrazolo[3,4-d]pyrimidine scaffold has been used to improve the aqueous solubility of dual Src/Abl inhibitors. nih.gov

Novel Intellectual Property: Creating new chemical entities with similar biological activity but different core structures is a key strategy in drug discovery.

Overcoming Resistance: In some cases, bioisosteric replacement can lead to inhibitors that are effective against drug-resistant mutants of a target protein.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. tandfonline.comresearchgate.net This approach is invaluable in the lead optimization process for this compound derivatives.

The process typically involves:

Hypothesis Generation: A set of active compounds is used to generate one or more pharmacophore models that describe the key features for binding to the target. These features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. tandfonline.com

Virtual Screening: The generated pharmacophore model can be used as a 3D query to screen large compound databases to identify novel molecules that fit the model and are therefore likely to be active. tandfonline.com

Lead Optimization: For a series of active compounds, pharmacophore models can guide the modification of a lead compound to enhance its potency and selectivity. By understanding which features are critical for activity, medicinal chemists can make more informed decisions about which parts of the molecule to modify. rsc.org

For example, pharmacophore mapping and 3D-QSAR studies have been applied to pyrrolo[3,2-d]pyrimidine derivatives to guide the synthesis of potent EGFR inhibitors. researchgate.net Similarly, a combination of virtual screening and lead optimization strategies has been used to develop potent Pim-1 kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. rsc.org These computational approaches, combined with traditional medicinal chemistry strategies, accelerate the discovery and development of new drugs based on the this compound scaffold.

Mechanistic Investigations of Biological Activities of 5h Pyrrolo 3,4 D Pyrimidine Derivatives

Enzyme Inhibition Studies

Derivatives of 5H-pyrrolo[3,4-d]pyrimidine have been extensively studied as inhibitors of a wide range of enzymes, demonstrating significant potential in therapeutic applications.

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, including cancer. The this compound core has been a fruitful starting point for the development of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR), Her2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Several pyrrolo[2,3-d]pyrimidine derivatives, a closely related isomer, have shown potent inhibitory activity against EGFR, Her2, and VEGFR2. nih.govmdpi.comresearchgate.net For instance, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated for their multi-targeted kinase inhibitory potential. nih.govmdpi.com One of the most promising compounds from this series, compound 5k, exhibited significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2. nih.govmdpi.com Molecular docking studies have suggested that these compounds bind to the ATP-binding site of the kinases, similar to established inhibitors like sunitinib. nih.gov The pyrrolo[2,3-d]pyrimidine nucleus acts as a deaza-isostere of adenine (B156593), contributing to its affinity for the kinase domain. vietnamjournal.ru

Cyclin-Dependent Kinase 2 (CDK2): Pyrazolo[3,4-d]pyrimidine derivatives, another isomeric scaffold, have emerged as potent inhibitors of CDK2, a key regulator of the cell cycle. nih.govrsc.org A recently synthesized series of pyrazolo[3,4-d]pyrimidine derivatives showed significant anticancer activity by inhibiting the CDK2/CyclinA2 complex. nih.gov Compound 3d from this series demonstrated potent CDK2 inhibition with an IC50 value of 0.332 µM and induced cell cycle arrest at the S phase in renal cancer cells. nih.gov Molecular modeling has confirmed the binding of these derivatives within the CDK2 active site, highlighting crucial hydrogen bond interactions. nih.gov

Janus Kinases (JAKs): The 7H-pyrrolo[2,3-d]pyrimidine moiety is a core component of the pan-JAK inhibitor tofacitinib. mdpi.com This scaffold forms critical hydrogen bonds with hinge residues in the kinase domain of JAKs, such as Glu903 in JAK3. mdpi.com This interaction is a key determinant of the inhibitory activity.

Ataxia-Telangiectasia and Rad3-Related (ATR) Kinase: A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been identified as a new class of potent ATR kinase inhibitors. researchgate.netnih.gov ATR kinase is a crucial regulator of the DNA damage response. researchgate.netnih.gov One of the most active compounds, 5g, displayed an IC50 value of 0.007 µM against ATR kinase and significantly reduced the phosphorylation of its downstream targets. researchgate.netnih.gov

Table 1: Kinase Inhibition by this compound Derivatives

Compound/Derivative Class Target Kinase(s) Key Findings Reference(s)
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides EGFR, Her2, VEGFR2, CDK2 Compound 5k showed IC50 values of 40-204 nM against the tested kinases. nih.govmdpi.com
Pyrazolo[3,4-d]pyrimidine derivatives CDK2/CyclinA2 Compound 3d exhibited an IC50 of 0.332 µM and induced S-phase cell cycle arrest. nih.gov
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives ATR Kinase Compound 5g displayed an IC50 of 0.007 µM. researchgate.netnih.gov
7H-pyrrolo[2,3-d]pyrimidine (Tofacitinib scaffold) JAKs Forms bidentate hydrogen bonds with hinge residues in the JAK kinase domain. mdpi.com

Other Enzyme Targets

Beyond kinases, derivatives of the pyrrolo[3,4-d]pyrimidine and its isosteres have been investigated as inhibitors of other important enzyme classes.

Phosphodiesterases (PDEs): Pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of phosphodiesterase-5 (PDE5). mdpi.comnih.govnih.gov A series of 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-7-one derivatives demonstrated potent PDE5 inhibition, comparable to sildenafil. nih.gov Other related scaffolds, such as pyrazolo[4,3-d]pyrimidines and pyrazolo[3,4-d]pyridazinones, have also been explored as PDE5 inhibitors. wipo.intresearchgate.net

Glycogen Synthase Kinase 3 (GSK-3): Various pyrimidine-based scaffolds have been explored as GSK-3 inhibitors. A series of [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones were discovered as novel GSK-3 inhibitors with low nanomolar potency. nih.gov Additionally, 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines have been identified as potent GSK-3β inhibitors. researchgate.net The development of GSK-3 inhibitors is of interest for treating neurodegenerative diseases like Alzheimer's. mdpi.com

Receptor Modulation and Binding Mechanisms

While enzyme inhibition is a primary mechanism, some this compound derivatives also exhibit activity through receptor modulation. For example, certain pyrrolidine-substituted derivatives have been shown to act as allosteric modulators of muscarinic receptors, particularly the M4 subtype. This activity is linked to potential cognitive enhancement. Other related pyrazolo[3,4-d]pyrimidine derivatives have been studied for their ability to modulate human adenosine (B11128) receptors. mdpi.comnih.gov

Cellular Pathway Perturbation

The inhibition of key enzymes and modulation of receptors by this compound derivatives leads to the perturbation of critical cellular pathways, often resulting in anticancer effects.

Cell Cycle Regulation: As potent inhibitors of CDKs, these compounds can induce cell cycle arrest. nih.gov For example, a pyrazolo[3,4-d]pyrimidine derivative, compound 3d, was found to cause cell cycle arrest primarily at the S phase in renal cancer cells. nih.gov

Apoptosis Pathways: Several pyrrolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells. Mechanistic studies on a halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k, revealed its ability to induce apoptosis in HepG2 cells. nih.govmdpi.com This was accompanied by an increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.govmdpi.com Similarly, another pyrazolo[3,4-d]pyrimidine derivative, compound 3d, was shown to induce apoptosis in renal A498 cells, evidenced by a significant increase in total apoptosis and caspase-3 levels. nih.gov

Table 2: Cellular Pathway Perturbation by this compound Derivatives

Compound/Derivative Class Cellular Effect Mechanism Reference(s)
Pyrazolo[3,4-d]pyrimidine derivative (Compound 3d) S-phase cell cycle arrest CDK2 inhibition nih.gov
Halogenated pyrrolo[2,3-d]pyrimidine derivative (Compound 5k) Apoptosis induction Increased caspase-3 and Bax, decreased Bcl-2 nih.govmdpi.com
Pyrazolo[3,4-d]pyrimidine derivative (Compound 3d) Apoptosis induction 8.84-fold increase in caspase-3 levels nih.gov

Target Identification and Validation Methodologies

The identification and validation of the molecular targets of this compound derivatives are crucial for understanding their mechanism of action and for further drug development. A variety of methodologies are employed for this purpose:

In Vitro Kinase Assays: The inhibitory activity of these compounds against specific kinases is often determined using in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. nih.govmdpi.com

Cell-Based Assays: The cellular effects of the compounds are evaluated using various cell-based assays. These include cell proliferation assays (e.g., MTT assay) to determine cytotoxicity, cell cycle analysis by flow cytometry, and apoptosis assays to measure the induction of programmed cell death. nih.govnih.govmdpi.comnih.gov

Western Blotting: This technique is used to measure the levels of specific proteins in cells treated with the compounds. It is particularly useful for validating target engagement by observing changes in the phosphorylation status of the target kinase and its downstream signaling proteins. researchgate.netnih.govacs.org

Molecular Docking and Modeling: Computational methods such as molecular docking are used to predict the binding mode of the compounds within the active site of their target enzymes. nih.govnih.gov This provides insights into the structure-activity relationships and helps in the rational design of more potent and selective inhibitors.

Xenograft Models: In vivo studies using animal models, such as mouse xenograft models of human tumors, are essential for validating the antitumor efficacy of these compounds and for studying their mechanism of action in a more complex biological system. acs.org

Diverse Applications of the Pyrrolo 3,4 D Pyrimidine Ring System Beyond Medicinal Chemistry

Agrochemical Development (e.g., pesticides, herbicides)

The development of novel and effective agrochemicals is crucial for global food security. The pyrrolo[3,4-d]pyrimidine scaffold has emerged as a promising platform for creating new pesticides and herbicides. Pyrimidine (B1678525) derivatives, in general, are known to play an important role in a variety of agrochemical and veterinary products. semanticscholar.org

Research into specific pyrrolo[3,4-d]pyrimidine compounds has highlighted their potential. For instance, tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is under investigation for its potential efficacy as a pesticide or herbicide, likely stemming from its inherent antimicrobial properties. smolecule.com The structural characteristics of other derivatives, such as 2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidine, also suggest their potential utility in agrochemical applications. cymitquimica.com While extensive data on field performance is still emerging, these initial findings underscore the value of the pyrrolo[3,4-d]pyrimidine core as a key intermediate for developing new agents for crop protection. nih.gov

Compound NameInvestigated Agrochemical ApplicationReference
tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylatePesticide / Herbicide smolecule.com
2,4-Dichloro-6-propyl-6H-pyrrolo[3,4-d]pyrimidineGeneral Agrochemicals cymitquimica.com

Contributions to Materials Science

The unique electronic and structural properties of the pyrrolo[3,4-d]pyrimidine system make it a valuable component in the field of materials science, contributing to the synthesis of both novel structural materials and advanced functional materials.

The pyrrolo[3,4-d]pyrimidine framework serves as a versatile building block for constructing more complex molecules intended for materials science applications. smolecule.com Its ability to be functionalized allows for its incorporation into larger, high-performance structures. A notable application is in the synthesis of spiro pyrrolo[3,4-d]pyrimidine derivatives, where a high-performance nanocatalyst composed of silver, titanium dioxide, and iron(III) oxide on multi-walled carbon nanotubes (Ag/TiO2/Fe3O4@MWCNTs) has been successfully employed. tandfonline.com This process highlights the synergy between nanomaterials and the pyrrolo[3,4-d]pyrimidine core, paving the way for the creation of new complex materials with potentially unique properties. tandfonline.com Furthermore, the adamantane (B196018) moiety, known for its steric bulk and lipophilicity, has been incorporated into the pyrrolo[3,4-d]pyrimidine scaffold, which may enhance properties like membrane permeability and metabolic stability in material applications. vulcanchem.com

The development of functional materials, particularly for optoelectronic applications, has significantly benefited from N-heteroaromatic compounds like pyrrolo[3,4-d]pyrimidines. chim.it These compounds are integral to creating luminescent materials for devices such as Organic Light-Emitting Diodes (OLEDs) and fluorescent molecular probes. chim.itmdpi.com

Specific derivatives have shown significant promise as fluorescent materials. For example, pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, which contain the core structure, have been synthesized and shown to emit fluorescence in the 537-546 nm range. beilstein-journals.org These molecules exhibit aggregation-induced emission enhancement (AIEE), a property that makes them highly suitable for use as chemical sensors and fluorescent probes in clinical applications. beilstein-journals.org The synthesis of pyrrolo[3,4-d]pyrimidine-2,4(3H)-diones is a key step in creating these advanced luminescent compounds. chim.it The potential of this scaffold in OLED technology is further suggested by its inclusion in product catalogs for OLED materials. ambeed.com

Derivative Class / CompoundApplication / FindingEmission Range (nm)Reference
Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine derivativesExhibit fluorescence and Aggregation-Induced Emission Enhancement (AIEE), suitable for chemical sensors/probes.537–546 beilstein-journals.org
Pyrrolo[3,4-d]pyrimidine-2,4(3H)-dionesServe as intermediates in the synthesis of luminescent materials for OLEDs and fluorescent probes.N/A chim.it

Novel Material Synthesis (e.g., polymers, nanomaterials)

Development of Diagnostic Agents

Beyond therapeutic and material applications, the pyrrolo[3,4-d]pyrimidine scaffold is instrumental in the development of sophisticated diagnostic tools and chemical probes for biological research.

Derivatives of this core have been successfully used as chemical tags and derivatizing agents in advanced analytical techniques. N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-amine (DHPP) is employed as a tagging agent for the sensitive and quantitative determination of short-chain fatty acids (SCFAs) in biological samples like serum and feces using liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.net This application is vital for studying the link between gut health and various diseases, where SCFAs act as important biomarkers. researchgate.net The derivatization process is rapid and significantly enhances detection sensitivity. mdpi.com Another derivative, 5H-pyrrolo[3,4-d]pyrimidine-2-amine, is also used as a derivatization agent in mass spectrometry-based single-cell lipidomics, enabling the detailed analysis of lipids within individual cells. nih.gov

Furthermore, dihydropyrrolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of Acid-Sensing Ion Channels (ASICs). nih.gov These compounds serve as valuable pharmacological tool compounds for validating ASICs as therapeutic targets in the central nervous system, contributing to our understanding of neurological pathways and diseases. nih.gov The fluorescent properties of pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines also position them as potential fluorescent probes for use in clinical diagnostics. beilstein-journals.org

Compound / DerivativeDiagnostic ApplicationAnalytical TechniqueReference
N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-amine (DHPP)Tagging agent for quantitative analysis of short-chain fatty acids (SCFAs) in biological samples.LC-MS mdpi.com, researchgate.net
This compound-2-amineDerivatization agent for single-cell lipidomics.Mass Spectrometry nih.gov
Dihydropyrrolo[3,4-d]pyrimidine derivativesTool compounds as inhibitors of Acid-Sensing Ion Channels (ASICs) for target validation.N/A nih.gov
Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine derivativesPotential as fluorescent probes for clinical applications due to AIEE properties.Fluorescence beilstein-journals.org

Future Perspectives and Emerging Directions in 5h Pyrrolo 3,4 D Pyrimidine Research

Innovations in Synthetic Methodologies

The development of novel and efficient synthetic routes to the 5H-pyrrolo[3,4-d]pyrimidine core and its derivatives is fundamental to advancing research in this area. While established methods exist, the demand for structural diversity and complexity necessitates continuous innovation.

Recent advancements have focused on expanding the chemical space accessible to researchers. For instance, the aza-Wittig reaction has proven to be a valuable tool for the synthesis of new pyrrolo[3,4-d]pyrimidine derivatives. semanticscholar.org This method involves the reaction of iminophosphoranes with isocyanates, offering a versatile pathway to functionalized compounds. semanticscholar.org Another area of innovation lies in the construction of more complex architectures, such as spiro pyrrolo[3,4-d]pyrimidines. These compounds, with their unique three-dimensional structures, are of interest for their potential to interact with biological targets in novel ways. rsc.org The one-pot condensation reaction of aminocyclohexane derivatives with benzaldehyde (B42025) represents a recent approach to creating fused azaspiroundecanedione and azaspirodecenone/thione derivatives. rsc.org

Furthermore, methods for the regiospecific synthesis and functionalization of the pyrrolo[3,4-d]pyrimidine scaffold are being refined. The use of α-bromomethylbenzylketones with 2,6-diamino-4-oxopyrimidine in DMF has been documented for regiospecific synthesis. smolecule.com Additionally, copper-catalyzed and base-mediated cyclization strategies are being explored for C6 functionalization. smolecule.com The development of 5-endo-dig cyclization processes has enabled the formation of the pyrrolopyrimidine ring, which can be further functionalized. smolecule.com These methodologies are critical for creating libraries of compounds for structure-activity relationship (SAR) studies.

Synthetic Innovation Description Significance
Aza-Wittig ReactionUtilizes iminophosphoranes and isocyanates to construct the pyrrolo[3,4-d]pyrimidine core. semanticscholar.orgOffers a versatile route to novel, functionalized derivatives. semanticscholar.org
Spirocycle FormationOne-pot condensation reactions to create spiro pyrrolo[3,4-d]pyrimidines. rsc.orgProvides access to compounds with unique 3D structures for exploring new biological interactions. rsc.org
Regiospecific SynthesisUse of specific starting materials and conditions to control the position of substituents. smolecule.comEnables targeted synthesis for optimizing biological activity. smolecule.com
C6 FunctionalizationCopper-catalyzed and base-mediated cyclization strategies. smolecule.comExpands the diversity of substituents that can be introduced at a key position. smolecule.com
5-endo-dig CyclizationA process for forming the pyrrolopyrimidine ring, allowing for subsequent functionalization. smolecule.comProvides a flexible platform for creating a wide range of derivatives. smolecule.com

Exploration of Undiscovered Biological Targets and Therapeutic Areas

While the anticancer properties of 5H-pyrrolo[3,4-d]pyrimidines have been a major focus, the structural versatility of this scaffold suggests its potential to interact with a much broader range of biological targets. Future research is expected to uncover novel therapeutic applications beyond oncology.

A significant emerging area is the targeting of the DNA damage response (DDR) pathway. Specifically, Ataxia telangiectasia and Rad3-related (ATR) kinase has been identified as a key target. nih.govresearchgate.net Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been discovered as a new class of potent ATR inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.govresearchgate.net This opens up possibilities for their use in cancers with specific DDR deficiencies. researchgate.net

Beyond ATR, other kinases are also being explored as potential targets. The pyrrolopyrimidine scaffold is a known kinase inhibitor motif, and efforts are underway to develop selective inhibitors for various kinases implicated in disease. ekb.eg The structural similarity of the deazapurine framework to adenine (B156593), the natural ligand of ATP, makes it an attractive platform for designing potent kinase inhibitors. researchgate.net

The anti-inflammatory potential of pyrrolo[3,4-d]pyrimidine derivatives is another promising avenue of investigation. Some compounds have been found to exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX). nih.gov The development of selective COX-2 inhibitors based on this scaffold could lead to new treatments for inflammatory diseases with improved safety profiles. nih.gov

Furthermore, the antiviral activities of some this compound derivatives have been noted, although this area requires more extensive research to validate these initial findings. The exploration of this scaffold against a panel of viruses could yield novel antiviral agents.

Integration of Advanced Computational and AI-Driven Design

The integration of computational and artificial intelligence (AI)-driven approaches is set to revolutionize the discovery and optimization of this compound-based therapeutics. These technologies can significantly accelerate the drug design process, from hit identification to lead optimization.

Molecular docking is a widely used computational tool to predict the binding modes of ligands to their target proteins. rsc.org This technique has been successfully applied to the design of novel pyrrolo[3,4-d]pyrimidine derivatives, for example, in the development of COX-1/COX-2 inhibitors. rsc.org By understanding the key interactions at the molecular level, researchers can rationally design compounds with improved affinity and selectivity.

Computational/AI Method Application in Pyrrolopyrimidine Research Potential Impact
Molecular DockingPredicting binding modes of derivatives to targets like COX enzymes. rsc.orgRational design of more potent and selective inhibitors.
Deep Generative Models (e.g., SyntaLinker)De novo design of novel scaffolds for specific targets. nih.govscispace.comAccelerated discovery of first-in-class therapeutics.
Scaffold Hopping AlgorithmsIdentifying new core structures with similar properties to known active compounds. mdpi.comOvercoming patent limitations and exploring novel chemical space.
Pharmacophore ModelingIdentifying essential structural features for biological activity.Guiding the design of new compounds with improved activity.

Development of Multi-Targeted Agents and Polypharmacology Approaches

The traditional "one target, one drug" paradigm is increasingly being complemented by the development of multi-targeted agents, which can offer superior efficacy, particularly in complex diseases like cancer. The this compound scaffold is well-suited for the design of such polypharmacological agents.

A key area of focus is the development of dual inhibitors targeting multiple kinases. For example, compounds that simultaneously inhibit both EGFR and ErbB2 tyrosine kinases could have superior therapeutic effects compared to single-agent treatments. nih.gov The pyrrolopyrimidine core is a common structural motif in potent dual EGFR/ErbB2 inhibitors. nih.gov

Another promising multi-targeted approach involves the simultaneous inhibition of different cellular pathways. For instance, novel pyrrolo[3,2-d]pyrimidine inhibitors have been developed that target both mitochondrial one-carbon metabolism (by inhibiting SHMT2) and de novo purine (B94841) biosynthesis. aacrjournals.orgnih.gov This dual action can lead to a more profound antitumor effect. nih.gov The lead compound AGF347 from this series has demonstrated potent in vitro and in vivo efficacy against pancreatic adenocarcinoma cells. nih.gov

The design of multi-targeted agents requires a deep understanding of the structural features that govern binding to different targets. The strategic modification of the pyrrolo[3,4-d]pyrimidine scaffold, including the nature and length of linkers and substituents, plays a crucial role in determining the target profile and selectivity of the resulting compounds. aacrjournals.org

Challenges and Opportunities for Academic and Industrial Collaboration

The translation of promising research findings on 5H-pyrrolo[3,4-d]pyrimidines from the laboratory to the clinic is a complex and resource-intensive process that can be significantly enhanced through effective collaboration between academia and industry.

Challenges: One of the primary challenges in such collaborations is the difference in organizational cultures and priorities. diva-portal.org Academic research is often driven by curiosity and the pursuit of fundamental knowledge, while industry is focused on well-defined goals, timelines, and the development of marketable products. diva-portal.orgnih.gov Other potential hurdles include issues related to intellectual property, publication rights, and the allocation of resources. asee.org A lack of resources for innovation and a lack of common goals can also be significant barriers. diva-portal.org

Opportunities: Despite these challenges, the potential benefits of academic-industrial partnerships are immense. Industry can provide academia with access to funding, state-of-the-art screening facilities, and expertise in drug development and regulatory affairs. nih.gov In return, academia offers a source of novel discoveries, cutting-edge technologies, and a talented pool of researchers. nih.gov

Successful collaborations are often built on mutual trust, clear communication, and well-defined goals. nih.govacs.org Project-specific partnerships, where industry seeks specific academic expertise to solve a particular problem, can be highly effective. nih.gov The development of pemetrexed, a pyrrolopyrimidine derivative used in cancer treatment, is an example of a successful university-business interaction. scielo.br

For this compound research, collaborations could accelerate the identification of new drug candidates, facilitate preclinical and clinical development, and ultimately bring new therapies to patients more quickly. Formalized collaborations, such as those with lead discovery centers, can help bridge the gap between academic discovery and commercialization. bohrium.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5H-Pyrrolo[3,4-d]pyrimidine derivatives?

  • Methodology :

  • Intermediate Formation : Treat 6-methyl-5-phenylazopyrimidines with formylating agents (e.g., tert-butoxybis(dimethylamino)methane, BBDM) to generate pyrimido[5,4-c]pyridazine intermediates .
  • Ring Contraction : Apply hydrogenolytic conditions (e.g., H₂/Pd catalysts) to reduce intermediates to the target this compound scaffold .
  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids (e.g., 4-chlorophenylboronic acid) and bases (e.g., Na₂CO₃) to introduce substituents .
    • Key Considerations : Optimize reaction time (e.g., 1–24 hours) and purification via flash chromatography or RP-HPLC .

Q. How to structurally characterize this compound derivatives?

  • Techniques :

  • NMR Spectroscopy : Use 1H^1H-13C^{13}C HMBC to confirm regiochemistry (e.g., absence of H-1’–C-3 coupling indicates N-1 glycosylation) .
  • HRMS : Validate molecular formulas (e.g., C32_{32}H25_{25}F3_3N5_5O7_7, [M+H]+^+: 648.1706) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. What are the solubility and stability profiles of this compound compounds?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly in water. Adjust pH with ammonium acetate buffers (pH 6.5) for aqueous assays .
  • Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How to evaluate the metabolic stability of this compound derivatives?

  • Protocol :

  • Liver Microsome Assay : Incubate compounds (5 µM) with 0.5 mg/mL mouse/human liver microsomes and NADPH (1 mM) at 37°C .
  • UGT/CYP Inhibition : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolizing enzymes .
  • Kinetic Analysis : Calculate KmK_m values (e.g., 21.8–48.7 µM in CYP3A4) via LC-MS/MS .
    • Table 1 : Metabolic Parameters in Liver Microsomes
Enzyme SourceKmK_m (µM)Major Pathway
Human (HLM)21.8CYP3A4
Mouse (RLM)32.7CYP3A4
cDNA CYP3A448.7CYP3A4

Q. How to assess anticancer activity and target engagement of these compounds?

  • Cell Viability Assay :

  • Seed MRC-5SV2 cells (1.5 × 105^5/mL) in 96-well plates; treat with serially diluted compounds .
  • Measure fluorescence (λex_{ex}: 550 nm, λem_{em}: 590 nm) post-resazurin addition at 72 hours .
    • Target Validation :
  • Screen for VEGFR-2 inhibition using kinase assays .
  • Confirm mechanism via molecular docking (e.g., pyrazolo[3,4-d]pyrimidine binding to ATP pockets) .

Q. How to resolve contradictions in synthetic yields or biological data?

  • Case Study : Discrepancies in CYP3A4 affinity (e.g., KmK_m variability across species):

  • Reproducibility : Standardize NADPH concentrations and incubation times .
  • Orthogonal Assays : Validate metabolic stability using recombinant enzymes and hepatocyte models .
    • Data Interpretation : Cross-reference synthetic yields (e.g., 40–50% for coupling reactions) with purity checks (HPLC ≥95%) .

Methodological Resources

  • Synthetic Optimization : Prioritize Pd-catalyzed reactions for regioselective substitutions .
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on reactivity .
  • Safety Protocols : Handle toxic derivatives (e.g., bromo/chloro analogs) in fume hoods; refer to SDS for hazard codes (e.g., H302: Toxic if swallowed) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.